CRF1 Receptor Binding Affinity: CP 154526 vs. Antalarmin
In a direct head-to-head comparison, CP 154526 exhibits a CRF1 receptor binding affinity (Ki) of 2.7 nM, whereas its close structural analog antalarmin demonstrates a slightly greater affinity with a Ki of 0.8 nM [1]. This indicates that while antalarmin is approximately 3.4-fold more potent at the binding level, CP 154526 remains a high-affinity probe.
| Evidence Dimension | CRF1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.7 nM |
| Comparator Or Baseline | Antalarmin: 0.8 nM |
| Quantified Difference | Antalarmin is 3.4-fold more potent |
| Conditions | Displacement of [125I]Tyr-o-CRF from human CRF1 receptors in vitro |
Why This Matters
This quantitative difference in binding affinity allows researchers to select between a high-affinity probe (CP 154526) and a ultra-high-affinity probe (antalarmin) depending on the required sensitivity of the assay system.
- [1] Zorrilla, E. P., Valdez, G. R., Nozulak, J., Koob, G. F., & Markou, A. (2002). Effects of antalarmin, a CRF type 1 receptor antagonist, on anxiety-like behavior and motor activation in the rat. Brain Research, 952(2), 188-199. View Source
